6,7-Dimethylquinoxaline-2,3-diamine is an organic compound belonging to the quinoxaline family. It features a unique structure characterized by two methyl groups at positions six and seven, and two amine groups at positions two and three of the quinoxaline ring. The compound is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis.
Source: The compound can be sourced from various chemical suppliers and databases, including PubChem and ChemIDplus, which provide detailed information about its properties and synthesis methods.
Classification: 6,7-Dimethylquinoxaline-2,3-diamine is classified as a heterocyclic aromatic compound. Its molecular formula is with a molecular weight of approximately 188.23 g/mol. The compound is known for its solubility in organic solvents and is often used as an intermediate in the synthesis of more complex molecules.
The synthesis of 6,7-Dimethylquinoxaline-2,3-diamine can be achieved through several methods:
The synthetic routes often involve careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress of the reactions.
The molecular structure of 6,7-Dimethylquinoxaline-2,3-diamine features a fused bicyclic system consisting of two nitrogen atoms incorporated into the aromatic ring. The specific arrangement allows for resonance stabilization which contributes to its chemical reactivity.
Data:
6,7-Dimethylquinoxaline-2,3-diamine participates in various chemical reactions:
The specific conditions for these reactions depend on the reagents used and may require catalysts or specific solvents to drive the reaction towards desired products.
The mechanism of action for 6,7-Dimethylquinoxaline-2,3-diamine primarily revolves around its ability to act as a nucleophile due to its amine functionalities. This allows it to participate in various organic transformations where it facilitates bond formation or cleavage.
Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to assess purity and stability over time.
6,7-Dimethylquinoxaline-2,3-diamine has several scientific applications:
6,7-Dimethylquinoxaline-2,3-diamine (CAS No. 248606-61-3) is systematically named according to IUPAC conventions as 6,7-dimethylquinoxaline-2,3-diamine, reflecting the positions of methyl substituents on the quinoxaline ring and amino functional groups at the 2- and 3-positions. Its molecular formula is C₁₀H₁₂N₄, with a molecular weight of 188.23 g/mol . The quinoxaline scaffold consists of a benzene ring fused to a pyrazine ring, placing this compound within the broader class of nitrogen-containing heterocycles. Isomeric considerations are critical due to structural similarities with related heterocycles like quinazoline (benzo-fused pyrimidine), phthalazine (benzo-fused pyridazine), and cinnoline (ortho-fused diazine-benzene system). These isomers exhibit distinct electronic distributions and reactivity patterns, influencing their biological and physicochemical properties [4] [6].
Table 1: Isomeric Comparison of Quinoxaline and Related Heterocycles
Heterocycle | Ring Fusion | Key Structural Difference |
---|---|---|
Quinoxaline | Benzo[a]pyrazine | Pyrazine ring with N atoms at 1,4-positions |
Quinazoline | Benzo[g]pyrimidine | Pyrimidine ring with N atoms at 1,3-positions |
Phthalazine | Benzo[d]pyridazine | Pyridazine ring with adjacent N atoms |
Cinnoline | Benzo[c]pyridazine | Pyridazine fused at ortho positions |
Quinoxaline chemistry originated in the early 20th century with the classic condensation of o-phenylenediamines and α-dicarbonyl compounds, a method requiring harsh conditions like strong acids, high temperatures, and prolonged reaction times [2] [6]. The synthesis of 6,7-dimethylquinoxaline-2,3-diamine evolved from this foundational approach, leveraging its electron-rich diamine moiety for further functionalization. Historical milestones include the discovery of quinoxaline’s bioisosteric relationship with quinoline and naphthalene, which unlocked its potential in medicinal chemistry [2]. Modern synthetic advancements—such as microwave-assisted reactions, recyclable catalysts (e.g., bentonite clay), and aqueous-phase protocols—have addressed early limitations, enabling efficient, eco-friendly production [6]. For instance, bentonite clay K-10 catalyzes quinoxaline syntheses in ethanol at room temperature with 95% yield within 20 minutes [6].
Table 2: Evolution of Quinoxaline Synthesis Methods
Era | Synthetic Method | Conditions | Yield (%) |
---|---|---|---|
Early 20th C. | o-Phenylenediamine + α-dicarbonyls | Strong acid, high T, long duration | 40–70 |
1990s | Microwave-assisted cyclization | Solvent-free, 300 W, 5–10 min | 85–92 |
2010s | Clay catalysis (e.g., bentonite K-10) | EtOH, r.t., 20 min | 95 |
2020s | Lanthanide-catalyzed (e.g., CAN) | H₂O, r.t., 20 min | 90 |
The 2,3-diamino and 6,7-dimethyl groups confer dual reactivity, making this compound a linchpin for synthesizing complex nitrogen-rich architectures. The diamine moiety facilitates:
The electron-donating methyl groups further augment ring nucleophilicity, enabling electrophilic substitutions and metal-catalyzed cross-couplings. For example, it is a key intermediate for ASK1 inhibitors like compound 26e, which exhibits IC₅₀ values of 30.17 nM against apoptosis signal-regulated kinase 1 (ASK1), a target for non-alcoholic steatohepatitis (NASH) therapeutics [3]. Its role in synthesizing antiviral quinoxaline derivatives is exemplified by molecules active against herpesviruses and SARS-CoV-2 [2] [6].
Current research emphasizes biological applications, particularly in antiviral and anticancer agent development. Quinoxaline derivatives demonstrate inhibition against Herpesviridae (e.g., HSV-1) and RNA viruses (e.g., SARS-CoV-2), with structure-activity relationship (SAR) studies highlighting the importance of substituents at the 2,3-positions [2] [6]. Emerging roles include ASK1 inhibition for metabolic diseases and electroluminescent materials for organic electronics [3] [4]. However, critical gaps persist:
Table 3: Research Priorities for 6,7-Dimethylquinoxaline-2,3-diamine
Research Domain | Current Focus | Knowledge Gaps |
---|---|---|
Antiviral agents | SAR against Herpesviridae/Flaviviridae | Target identification, in vivo efficacy |
Kinase inhibitors | ASK1/p38/JNK pathway modulation | Selectivity over related kinases |
Green synthesis | Catalyst design (e.g., clays, CAN) | Scalability and waste reduction |
Materials science | Electroluminescent polymers | Structure-property relationships |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 4261-17-0
CAS No.: